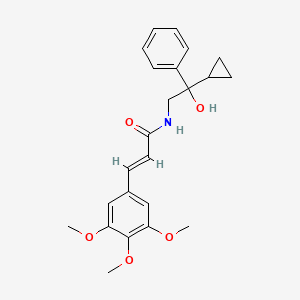

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-27-19-13-16(14-20(28-2)22(19)29-3)9-12-21(25)24-15-23(26,18-10-11-18)17-7-5-4-6-8-17/h4-9,12-14,18,26H,10-11,15H2,1-3H3,(H,24,25)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKFMQJATRNTNT-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.5 g/mol. The compound features a cyclopropyl group, a hydroxy group, and a phenylacrylamide backbone, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇NO₅ |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 1421587-00-9 |

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in various cellular models.

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.

- Anticancer Properties : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key findings include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound scavenges free radicals and reduces ROS levels in cells.

- Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways.

- Interaction with Receptors : There is evidence suggesting that it interacts with specific receptors involved in neuroprotection and cancer cell signaling.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Neuroprotection in Animal Models :

- A study involving rodents showed that administration of the compound significantly reduced neuronal loss in models of neurodegenerative diseases.

- Behavioral tests indicated improved cognitive function following treatment.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth at micromolar concentrations.

- Mechanistic studies indicated that it induced apoptosis via caspase activation.

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of related compounds. Modifications to the side chains and functional groups have been explored to enhance potency and selectivity for specific biological targets.

Table: Summary of Biological Activities

Métodos De Preparación

Synthesis of 3-(3,4,5-Trimethoxyphenyl)acrylic Acid

The acrylic acid component is typically synthesized via a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid under acidic conditions. This method ensures the formation of the (E)-configured α,β-unsaturated carboxylic acid with high stereoselectivity. Alternative approaches include:

Horner-Wadsworth-Emmons Olefination

Using phosphonate esters derived from 3,4,5-trimethoxybenzaldehyde and triethyl phosphonoacetate, this method achieves >90% (E)-selectivity under mild basic conditions (e.g., NaH in THF). The reaction proceeds at 0°C to room temperature, yielding 3-(3,4,5-trimethoxyphenyl)acrylic acid ethyl ester, which is hydrolyzed to the free acid using LiOH in THF/water.

Synthesis of 2-Cyclopropyl-2-hydroxy-2-phenylethylamine

The amine component is synthesized through a multi-step sequence:

Cyclopropanation of Styrene Oxide

Styrene oxide undergoes cyclopropanation with ethyl diazoacetate in the presence of a Rh(II) catalyst (e.g., Rh₂(OAc)₄) to form 2-cyclopropyl-2-phenylethanol. Oxidation of the alcohol to the ketone (e.g., using PCC) followed by reductive amination with ammonium acetate and NaBH₃CN yields the racemic amine.

Amide Coupling Strategies

EDCI/DMAP-Mediated Coupling

A mixture of 3-(3,4,5-trimethoxyphenyl)acrylic acid (5 mmol), 2-cyclopropyl-2-hydroxy-2-phenylethylamine (6 mmol), and DMAP (1 mmol) in DCM (15 mL) is stirred under nitrogen. EDCI (6–10 mmol) is added, and the reaction proceeds at 20°C for 10–18 hours. Workup with saturated NaHCO₃ and purification via flash chromatography (hexanes/DCM) yields the acrylamide in 72.9% purity.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Coupling Agent | EDCI |

| Catalyst | DMAP |

| Yield | 72.9% |

| Purity | >95% (HPLC) |

2-Chloro-1-Methylpyridinium Iodide (CMPI)-Mediated Activation

The carboxylic acid (0.37 mol) and amine (0.38 mol) are dissolved in DCM (720 mL) with CMPI (0.46 mol) and triethylamine (1.10 mol) at 12–25°C. After 3–4 hours, the solvent is exchanged for methanol, and LiOH·H₂O (1.83 mol) is added to hydrolyze residual esters. Acidification to pH 4 precipitates the product in 73–84% yield.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane/MeOH |

| Coupling Agent | CMPI |

| Base | Triethylamine |

| Yield | 73–84% |

| Purity | >98% (NMR) |

Stereochemical Control and Purification

Scalability and Industrial Adaptations

Large-scale syntheses (≥1 kg) employ continuous flow reactors for the Knoevenagel step, reducing reaction times from hours to minutes. Coupling reactions are conducted in batch reactors with in-line pH monitoring to optimize EDCI or CMPI stoichiometry.

Q & A

Q. How should researchers address conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Cell-Specific Factors : Compare expression levels of target proteins (e.g., AChE in neuronal vs. cancer cells) .

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and validate with positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.